Cas no 175137-17-4 (1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid)
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
- 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylicacid, 1-(4-chlorophenyl)-5-propyl-
- HMS552M04
- BUTTPARK 46\18-02
- 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-
- 1-(4-CHLOROPHENYL)-5-N-PROPYLPYRAZOLE-4-CARBOXYLIC ACID
- Maybridge1_003964
- CHEMBL1351849
- 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, AldrichCPR
- SCHEMBL2079637
- 1H-Pyrazole-4-carboxylic acid, 1-(4-chlorophenyl)-5-propyl-
- A811776
- MLS000849947
- TS-00855
- 175137-17-4
- CS-0206517
- HMS2777K07
- CCG-48827
- DTXSID40380575
- 1H-Pyrazole-4-carboxylicacid,1-(4-chlorophenyl)-5-propyl-
- MFCD00068141
- RTLVBOYPVGHHGC-UHFFFAOYSA-N
- SMR000455965
- AKOS009158859
- 1-(4-chloro-phenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
- FT-0605696
- SR-01000638331-1
- 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylicacid
- DB-017320
-
- MDL: MFCD00068141
- Inchi: 1S/C13H13ClN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18)
- InChI Key: RTLVBOYPVGHHGC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(=C(C(=O)O)C=N1)CCC
Computed Properties
- Exact Mass: 264.06700
- Monoisotopic Mass: 264.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1A^2
- XLogP3: 3.2
Experimental Properties
- Density: 1.3
- Melting Point: 116 °C
- Boiling Point: 415°Cat760mmHg
- Flash Point: 204.8°C
- Refractive Index: 1.609
- PSA: 55.12000
- LogP: 3.17640
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Security Information
- Hazard Statement: Irritant
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017001-250mg |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid |
175137-17-4 | 95 | 250mg |
£47.00 | 2022-03-01 | |
| Apollo Scientific | OR24329-1g |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid |
175137-17-4 | 1g |
£53.00 | 2025-02-19 | ||
| Apollo Scientific | OR24329-10g |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid |
175137-17-4 | 10g |
£260.00 | 2025-02-19 | ||
| TRC | C596725-100mg |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid |
175137-17-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C596725-500mg |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid |
175137-17-4 | 500mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C596725-1g |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid |
175137-17-4 | 1g |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM510873-5g |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylicacid |
175137-17-4 | 95% | 5g |
$401 | 2022-06-12 | |
| abcr | AB145147-1 g |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, 95%; . |
175137-17-4 | 95% | 1 g |
€114.40 | 2023-07-20 | |
| abcr | AB145147-250 mg |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, 95%; . |
175137-17-4 | 95% | 250 mg |
€77.60 | 2023-07-20 | |
| abcr | AB145147-500 mg |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, 95%; . |
175137-17-4 | 95% | 500 mg |
€94.20 | 2023-07-20 |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Suppliers
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Introduction to 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS No. 175137-17-4)
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 175137-17-4, this compound represents a synthetic derivative of pyrazole, a scaffold that is widely recognized for its role in drug discovery. The presence of a chlorophenyl group and a propyl side chain in its molecular structure imparts distinct physicochemical characteristics, making it a promising candidate for further exploration in medicinal chemistry.
The compound's molecular formula can be expressed as C₁₁H₁₁ClN₂O₂, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which is known for its ability to engage in hydrogen bonding and coordinate with metal ions. This feature is particularly relevant in the design of enzyme inhibitors and receptor modulators. The 4-chlorophenyl substituent at the 1-position introduces electrophilic characteristics, enhancing reactivity in various chemical transformations. Meanwhile, the propyl group at the 5-position contributes to hydrophobic interactions and influences the compound's solubility profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. This interest stems from the scaffold's versatility and its demonstrated efficacy in modulating biological pathways associated with inflammation, cancer, and infectious diseases. Specifically, 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of more complex molecules with targeted pharmacological effects. Its structural motif aligns well with the requirements for binding to specific protein targets, thereby facilitating the development of small-molecule drugs.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. Researchers have leveraged its framework to design inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. Additionally, derivatives of this compound have shown promise in preclinical studies as kinase inhibitors, targeting pathways involved in tumor growth and progression. The chlorophenyl moiety is particularly noteworthy for its ability to participate in π-stacking interactions with aromatic residues in protein binding pockets, enhancing binding affinity.
The synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Typically, it begins with the condensation of an appropriate aldehyde or ketone with a hydrazine derivative under acidic conditions to form the pyrazole ring. Subsequent functionalization steps introduce the 4-chlorophenyl group through halogenation reactions or cross-coupling methodologies such as Suzuki or Buchwald-Hartwig couplings. The introduction of the propyl side chain can be achieved through alkylation reactions or by employing Grignard reagents to extend the carbon chain.
The pharmacokinetic properties of this compound are also of great interest. Studies indicate that modifications at the 3-position of the pyrazole ring can significantly impact metabolic stability and oral bioavailability. In particular, electron-withdrawing groups like carboxylic acids enhance solubility while reducing susceptibility to enzymatic degradation. The presence of both polar (carboxylic acid) and non-polar (propyl) functional groups allows for balanced partitioning between aqueous and lipid phases, which is critical for drug absorption and distribution.
Recent advancements in computational chemistry have further accelerated the exploration of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid derivatives. Molecular docking simulations have been employed to predict binding affinities with various biological targets, enabling rational drug design without extensive experimental screening. These virtual screening approaches have identified several promising analogs with enhanced potency and selectivity against disease-causing proteins. Moreover, machine learning models trained on experimental data have been developed to predict physicochemical properties such as solubility and permeability, streamlining lead optimization efforts.
The role of this compound in addressing unmet medical needs cannot be overstated. For instance, researchers are investigating its potential as an antiviral agent by targeting viral proteases or polymerases that rely on pyrazole-like scaffolds for their function. Similarly, its application in anticancer therapy has been explored through mechanisms involving inhibition of tyrosine kinases or modulation of epigenetic enzymes. The adaptability of this scaffold allows for fine-tuning its activity against diverse therapeutic targets while maintaining structural integrity.
In conclusion,1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS No. 175137-17-4) exemplifies the innovative spirit driving modern pharmaceutical research. Its unique structural features make it a valuable asset for designing novel therapeutics across multiple disease domains. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly critical role in addressing complex health challenges through targeted molecular interventions.
175137-17-4 (1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid) Related Products
- 786727-29-5(1H-Pyrazole-4-carboxylic acid, 5-acetyl-1-(4-chlorophenyl)-)
- 924644-70-2(1-(4-Fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid)
- 306936-60-7(1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid)
- 175137-16-3(Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate)
- 116344-17-3(1-Phenyl-5-propylpyrazole-4-carboxylic acid)
- 241799-33-7(1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID)
- 294874-70-7(1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl-)
- 187998-35-2(1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-5-carboxylic Acid)
- 856905-33-4(1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-propyl-)
- 1002185-78-5(5-Ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid)